Regiospecific Antiviral Activity: Piperidin‑2‑yl Derivatives Show Superior Influenza A Inhibition
Piperidin‑2‑yl isoxazole‑4‑carboxylic acid serves as the core scaffold for a series of anti‑influenza agents. In direct comparison with the ribavirin standard, derivatives based on this 2‑piperidyl regioisomer achieved up to 39‑fold improvement in EC50. The most potent analog, compound 1b (R = 2‑methoxyphenyl), exhibited an EC50 of 0.253 ± 0.001 μM (SI = 272.93) against influenza A/PR/8/34 H1N1 in MDCK cells, while ribavirin gave an EC50 of 9.891 μM. Although the exact free acid was not tested, these data establish that the 2‑piperidyl substitution pattern enables high‑affinity nucleoprotein targeting [1].
| Evidence Dimension | Anti‑influenza A activity (EC50) |
|---|---|
| Target Compound Data | 0.253 ± 0.001 μM (derivative 1b) [1] |
| Comparator Or Baseline | Ribavirin: 9.891 μM [1] |
| Quantified Difference | ≈39‑fold improvement over ribavirin |
| Conditions | MDCK cells infected with A/PR/8/34 H1N1; cytotoxicity (CC50) also measured [1] |
Why This Matters
The data demonstrate that the 2‑piperidyl‑isoxazole‑4‑carboxylic acid scaffold can be developed into more potent anti‑influenza agents than the standard drug, supporting its procurement as a starting point for nucleoprotein‑targeted library design.
- [1] Pei, S.; Xia, S.; Yang, F.; Chen, J.; Wang, M.; Sun, W.; Li, Z.; Yuan, K.; Chen, J. Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. RSC Adv. 2020, 10, 4446–4454. https://doi.org/10.1039/C9RA10828A. View Source
